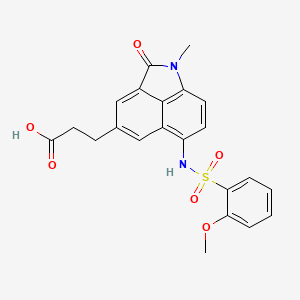![molecular formula C16H20N4O4 B15073559 4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine](/img/structure/B15073559.png)
4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(2-(1-methyl-1H-pyrazol-5-yl)-4-nitrophenoxy)ethyl)morpholine is a complex organic compound that features a pyrazole ring, a nitrophenyl group, and a morpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(1-methyl-1H-pyrazol-5-yl)-4-nitrophenoxy)ethyl)morpholine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration of Phenol: The phenol group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Etherification: The nitrated phenol is then reacted with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the morpholine moiety.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ether linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-(2-(1-methyl-1H-pyrazol-5-yl)-4-nitrophenoxy)ethyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(2-(2-(1-methyl-1H-pyrazol-5-yl)-4-nitrophenoxy)ethyl)morpholine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-(4-Morpholinyl(phenyl)methyl)morpholine
- 4-[(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetyl]morpholine
Uniqueness
4-(2-(2-(1-methyl-1H-pyrazol-5-yl)-4-nitrophenoxy)ethyl)morpholine is unique due to the presence of both a nitrophenyl group and a morpholine moiety, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Propriétés
Formule moléculaire |
C16H20N4O4 |
|---|---|
Poids moléculaire |
332.35 g/mol |
Nom IUPAC |
4-[2-[2-(2-methylpyrazol-3-yl)-4-nitrophenoxy]ethyl]morpholine |
InChI |
InChI=1S/C16H20N4O4/c1-18-15(4-5-17-18)14-12-13(20(21)22)2-3-16(14)24-11-8-19-6-9-23-10-7-19/h2-5,12H,6-11H2,1H3 |
Clé InChI |
WOYCDRFDHBUBTA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)C2=C(C=CC(=C2)[N+](=O)[O-])OCCN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)

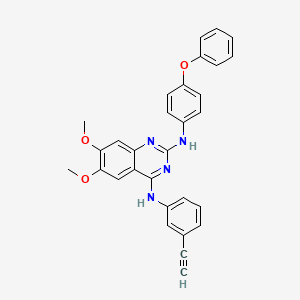
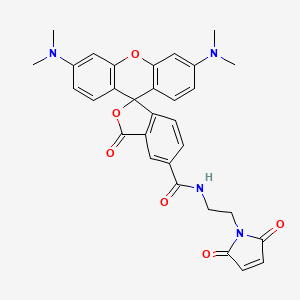
![(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B15073503.png)
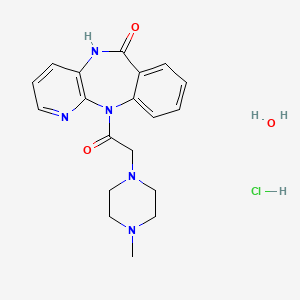
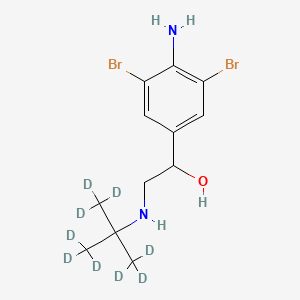
![methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate](/img/structure/B15073531.png)
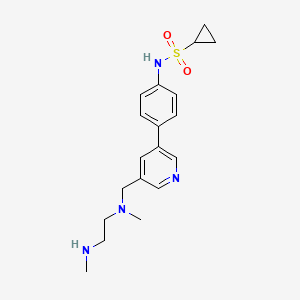

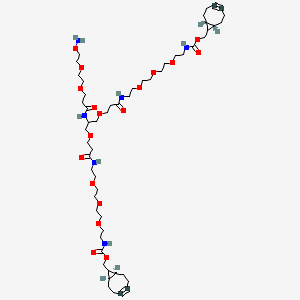

![4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic Acid](/img/structure/B15073552.png)
